REACTION_CXSMILES
|
[CH2:1]([C:5]1[C:9]([CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)=[C:8]([CH3:22])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4].O.NN>CO>[CH2:1]([C:5]1[C:9]([CH2:10][NH2:11])=[C:8]([CH3:22])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|
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Name
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2-(3-Butyl-5-methyl-isoxazol-4-ylmethyl)-isoindole-1,3-dione
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Quantity
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1.2 g
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Type
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reactant
|
Smiles
|
C(CCC)C1=NOC(=C1CN1C(C2=CC=CC=C2C1=O)=O)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
O.NN
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After 2 h the reaction mixture was cooled
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Duration
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2 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
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Type
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CUSTOM
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Details
|
then purified by chromatography (silica, 2 to 10% methanol in dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NOC(=C1CN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |